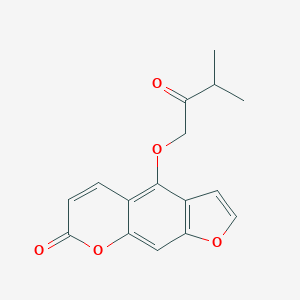

Isooxypeucedanin

説明

特性

IUPAC Name |

4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLPJJIUMAKBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)COC1=C2C=CC(=O)OC2=CC3=C1C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198596 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-15-1 | |

| Record name | Pabulenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOOXYPEUCEDANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW1F9H282B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Profiling of Isooxypeucedanin: A Technical Guide

The following technical guide provides an in-depth physicochemical profile of Isooxypeucedanin , a linear furanocoumarin derivative of significant interest in phytochemical analysis and drug development.

Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Version: 1.0[1]

Executive Summary

Isooxypeucedanin (CAS: 5058-15-1) is a naturally occurring linear furanocoumarin found predominantly in the roots of Angelica dahurica and Peucedanum species.[2] Structurally, it is the keto-derivative isomer of oxypeucedanin . While oxypeucedanin contains a labile epoxide ring in its C-5 side chain, isooxypeucedanin features a stable 3-methyl-2-oxobutoxy group.

This compound serves as a critical marker for quality control in Traditional Chinese Medicine (TCM) and is currently under investigation for its anti-inflammatory and potential antidiabetic (α-glucosidase inhibition) activities. Understanding its physicochemical stability, particularly its formation via the rearrangement of oxypeucedanin, is vital for accurate pharmacological assessment.[1]

Chemical Identity & Structural Characterization[1][3][4]

Isooxypeucedanin belongs to the psoralen (linear furanocoumarin) class. It is characterized by a furan ring fused to a coumarin core, with a specific isoprenoid-derived substitution at the C-5 position.

Nomenclature and Identifiers

| Property | Detail |

| Common Name | Isooxypeucedanin |

| IUPAC Name | 4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |

| CAS Registry Number | 5058-15-1 |

| Chemical Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| SMILES (Canonical) | CC(C)C(=O)COC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |

| InChI Key | USLPJJIUMAKBIU-UHFFFAOYSA-N |

Structural Isomerism & Rearrangement

Isooxypeucedanin is frequently generated as an artifact or degradation product of oxypeucedanin during extraction processes involving heat or acidic conditions. The transformation follows a Meinwald-type rearrangement , where the epoxide ring of oxypeucedanin opens and rearranges into a ketone.

Figure 1: Oxypeucedanin to Isooxypeucedanin Rearrangement Pathway

Caption: The conversion of the epoxide side-chain of oxypeucedanin to the ketone side-chain of isooxypeucedanin.

Physicochemical Properties[4][5][7][8][9][10][11][12][13][14]

The following data represents the authoritative physicochemical profile for pure Isooxypeucedanin.

Physical Constants

| Parameter | Value | Conditions/Notes |

| Appearance | White crystalline powder | Recrystallized from Methanol |

| Melting Point | 149°C | Sharp melting range (148–150°C) |

| Solubility (High) | Chloroform, Ethyl Acetate, DMSO | Suitable for extraction/NMR |

| Solubility (Mod) | Methanol, Ethanol | Suitable for recrystallization |

| Solubility (Low) | Water | < 0.1 mg/mL (Predicted) |

| LogP (Calc) | ~2.5 – 3.1 | Lipophilic |

| UV λmax (MeOH) | 252, 269 (sh), 278, 329 nm | Characteristic furanocoumarin absorption |

Stability Profile

-

Thermal Stability: Stable up to its melting point (149°C). More thermally stable than its parent compound, oxypeucedanin.[1]

-

Photostability: Like all furanocoumarins, isooxypeucedanin is photosensitive .[1] It can undergo photodegradation or [2+2] cycloaddition reactions upon exposure to UV light (UVA).

-

Protocol: Store in amber glass vials, protected from light, at -20°C for long-term storage.

-

Spectroscopic Characterization

Accurate identification requires comparison of Nuclear Magnetic Resonance (NMR) data. The presence of the ketone carbonyl signal (~208 ppm) and the isopropyl septet are diagnostic.

¹H NMR Data (300 MHz, CD₃OD)

| Position | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment |

| 4 | 8.29 | Doublet | 9.8 | Pyranone ring proton |

| 2' | 7.58 | Doublet | 2.4 | Furan ring proton |

| 8 | 7.15 | Singlet | - | Benzene ring proton (Isolated) |

| 3' | 6.82 | Doublet | 2.4 | Furan ring proton |

| 3 | 6.29 | Doublet | 9.8 | Pyranone ring proton |

| 1'' | 5.06 | Singlet | - | O-CH₂-C=O (Diagnostic) |

| 3'' | 2.84 | Septet | - | Isopropyl CH |

| 4''/5'' | 1.16 | Doublet | 6.9 | Isopropyl Methyls |

¹³C NMR Data (75 MHz, CD₃OD)

| Carbon | Shift (δ ppm) | Assignment |

| 2'' | 208.8 | Ketone Carbonyl (Side chain) |

| 2 | 160.9 | Lactone Carbonyl |

| 7 | 158.0 | Aromatic C-O |

| 9 | 152.6 | Aromatic C-O |

| 5 | 147.9 | Substituted Carbon |

| 2' | 145.5 | Furan C |

| 4 | 139.2 | Pyranone C |

| 1'' | 75.0 | O-CH₂- |

| 3'' | 37.4 | Isopropyl CH |

| 4''/5'' | 17.9 | Methyls |

Isolation & Purification Methodologies

Isolation of Isooxypeucedanin from Angelica dahurica requires separation from the abundant oxypeucedanin and imperatorin. The following workflow utilizes a polarity-gradient separation.

Figure 2: Isolation Workflow

Caption: Step-by-step isolation protocol from plant matrix to pure compound.

Detailed Protocol

-

Extraction: Reflux 1 kg of dried root powder with 95% Ethanol (3 x 2L) for 2 hours.

-

Partition: Evaporate ethanol. Suspend residue in water and partition with Ethyl Acetate (3x).

-

Chromatography: Subject the EtOAc fraction to a Silica Gel 60 column.

-

Mobile Phase: Gradient of n-Hexane/Ethyl Acetate (or Toluene/Ethyl Acetate).

-

Elution Order: Psoralen/Imperatorin elute first (non-polar). Isooxypeucedanin elutes in the mid-polarity region (approx. 20-25% EtOAc in Toluene).

-

-

Purification: Recrystallize the relevant fractions from Methanol to obtain white needles (MP 149°C).

References

-

General Physicochemical Data & Melting Point: Source: Al-Said, M. S., et al. (2012).[1] "Preliminary In Vitro and In Vivo Evaluation of Antidiabetic Activity of Ducrosia anethifolia Boiss. and Its Linear Furanocoumarins." Journal of Biomedicine and Biotechnology. Link:[Link]

-

NMR Spectral Assignments (1H & 13C): Source: Mottaghipisheh, J., et al. (2021).[1] "Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities."[1][3] Molecules. Link:[Link]

-

Isolation Protocols (Ionic Liquids & Chromatography): Source: Kim, J. H., et al. (2021).[1] "Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid." Separations. Link:[Link][4]

-

Pharmacokinetics & Metabolism: Source: Li, Y., et al. (2022).[1] "Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats." Frontiers in Pharmacology. Link:[Link]

Sources

An In-Depth Technical Guide to Isooxypeucedanin: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooxypeucedanin, a naturally occurring furanocoumarin, has emerged as a molecule of significant interest within the scientific community. First identified in the 1970s, this compound, prevalent in various plants of the Apiaceae family, has demonstrated a compelling range of biological activities. This technical guide provides a comprehensive overview of the discovery, historical background, and evolving scientific understanding of Isooxypeucedanin. We delve into its initial isolation and structural elucidation, explore its ethnobotanical context, and detail its biosynthetic origins. Furthermore, this guide offers an in-depth analysis of its multifaceted pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects, supported by an examination of the underlying molecular mechanisms and key signaling pathways. Detailed protocols for extraction, isolation, and biological evaluation are provided to facilitate further research and development of this promising natural product.

Discovery and Historical Context

The journey of Isooxypeucedanin's discovery begins in the rich biodiversity of the Indian subcontinent. In 1977 , Indian researchers Y. N. Singh and D. K. Baslas first isolated and characterized Isooxypeucedanin from the plant Heracleum canescens. Their findings were published in the Indian Journal of Chemistry. This seminal work laid the foundation for all subsequent research into this particular furanocoumarin.

Heracleum canescens, a member of the Apiaceae family, is found in the Himalayan region[1]. The broader genus Heracleum, commonly known as hogweed, has a history of use in traditional medicine for treating various ailments, including inflammation, digestive issues, and epilepsy[2][3]. Similarly, other plants from the Apiaceae family, such as those from the Angelica and Peucedanum genera, have been utilized in traditional practices for their medicinal properties[2][3]. For instance, Angelica archangelica has been traditionally used for respiratory and digestive support. The discovery of Isooxypeucedanin within this ethnobotanical context provided a crucial link between traditional knowledge and modern scientific investigation.

Following its initial discovery, Isooxypeucedanin was subsequently identified in other plant species, including Angelica decursiva and Peucedanum ostruthium[3][4]. These findings highlighted the compound's distribution within the Apiaceae family and spurred further interest in its chemical and biological properties.

Chemical Structure and Properties

Isooxypeucedanin is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its chemical structure is characterized by a furan ring fused with a coumarin.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | 4-(3-methyl-2-oxobutoxy)-7H-furo[3,2-g]chromen-7-one |

| CAS Number | 5058-15-1 |

The structural elucidation of Isooxypeucedanin was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

-

¹H-NMR and ¹³C-NMR: Detailed proton and carbon NMR data are essential for the definitive identification of Isooxypeucedanin. The chemical shifts and coupling constants provide a unique fingerprint of the molecule's structure.

-

Mass Spectrometry: High-resolution mass spectrometry confirms the elemental composition and molecular weight of Isooxypeucedanin.

Biosynthesis

Isooxypeucedanin, as a furanocoumarin, is synthesized in plants through the phenylpropanoid pathway. This intricate metabolic pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce umbelliferone, a key intermediate in coumarin biosynthesis. The formation of the furan ring is a critical step that distinguishes furanocoumarins from simple coumarins.

Caption: Simplified biosynthetic pathway leading to Isooxypeucedanin.

Pharmacological Activities and Mechanisms of Action

A growing body of research has illuminated the diverse pharmacological potential of Isooxypeucedanin and its closely related isomer, oxypeucedanin. These studies have primarily focused on their anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-Inflammatory Activity

Isooxypeucedanin has demonstrated significant anti-inflammatory effects. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

-

Inhibition of NF-κB and MAPK Pathways: Studies have shown that Isooxypeucedanin can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. By suppressing these pathways, Isooxypeucedanin effectively reduces the inflammatory response.

Sources

The Definitive Guide to the Structural Elucidation of Isooxypeucedanin: A Spectroscopic Journey

For researchers and drug development professionals navigating the complex world of natural products, the precise and unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. Isooxypeucedanin, a furanocoumarin found in medicinal plants such as Peucedanum praeruptorum Dunn and Angelica decursiva, represents a class of compounds with significant therapeutic potential.[1][2][3][4] This guide provides an in-depth, technically-focused narrative on the structural elucidation and characterization of isooxypeucedanin, moving beyond a simple recitation of methods to explain the scientific rationale behind the analytical workflow.

Introduction: The Molecular Blueprint

Isooxypeucedanin (IUPAC Name: 4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one) is a member of the coumarin family, possessing a molecular formula of C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol .[5][6] Its core structure is a psoralen-type furanocoumarin, a heterocyclic system known for a wide array of biological activities. The primary challenge in its characterization lies in definitively placing the side chain and confirming the connectivity of the fused ring system. This guide will detail the integrated spectroscopic approach required to solve this puzzle.

Part 1: The Foundation - Isolation and Purification

The journey to structural elucidation begins with obtaining a pure sample. The isolation of furanocoumarins like isooxypeucedanin from their natural plant sources is a multi-step process designed to separate the target molecule from a complex matrix of other secondary metabolites.[7][8] The choice of methodology is critical, as the stability and purity of the final isolate directly impact the quality of the subsequent spectroscopic data.

Experimental Protocol: A Representative Isolation Workflow

The following protocol outlines a typical approach for the isolation of isooxypeucedanin from the dried roots of Peucedanum praeruptorum.

-

Extraction:

-

Air-dried and powdered roots of the plant material are subjected to exhaustive extraction. The choice of solvent is paramount; a semi-polar solvent like methanol or ethanol is often selected to efficiently extract a broad range of coumarins.

-

Rationale: These solvents effectively penetrate the plant cell walls to dissolve compounds of intermediate polarity like isooxypeucedanin, while minimizing the co-extraction of highly polar (e.g., sugars, proteins) or non-polar (e.g., lipids) constituents.

-

Techniques such as maceration or Soxhlet extraction are commonly employed to ensure a high yield of the crude extract.[9]

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Rationale: This liquid-liquid extraction step serves as a coarse fractionation. Furanocoumarins like isooxypeucedanin typically partition into the ethyl acetate fraction, separating them from more non-polar compounds (in the n-hexane fraction) and highly polar glycosides (in the n-butanol and aqueous fractions).

-

-

Chromatographic Purification:

-

The ethyl acetate fraction, enriched with the target compound, is subjected to a series of chromatographic separations.

-

Step 3a: Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, often a mixture of n-hexane and ethyl acetate, gradually increasing in polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Rationale: Silica gel is a polar stationary phase. Compounds are separated based on their polarity; less polar compounds elute first. This step is crucial for separating isooxypeucedanin from other compounds of similar polarity.

-

Step 3b: Preparative HPLC: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water.

-

Rationale: Reversed-phase HPLC provides high-resolution separation, essential for isolating the compound to a purity of >98%, which is required for unambiguous spectroscopic analysis.

-

Caption: A typical workflow for the isolation and purification of isooxypeucedanin.

Part 2: The Core Analysis - Spectroscopic Characterization

With a pure compound in hand, the process of piecing together its molecular structure begins. This is a multi-faceted approach where each spectroscopic technique provides a unique set of clues.

Mass Spectrometry: Determining the Molecular Formula

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the first port of call.

-

Objective: To determine the precise mass of the molecule and, from that, its elemental composition.

-

Expected Result: For isooxypeucedanin (C₁₆H₁₄O₅), HR-ESI-MS in positive ion mode would show a protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to 287.0865.

-

Rationale: The high resolution of the instrument allows for the differentiation of masses with very small differences, enabling the confident assignment of the molecular formula C₁₆H₁₄O₅, which is the first and most fundamental piece of structural information.

Tandem mass spectrometry (MS/MS) can further provide clues about the molecule's substructures through controlled fragmentation.

-

Expected Fragmentation: Key losses would likely include the side chain. The bond between the ether oxygen and the methylene group of the side chain is a probable cleavage point.

-

Rationale: Analyzing the fragmentation pattern helps to identify stable substructures and confirm the nature of the side chain attached to the furanocoumarin core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Details

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[10] A suite of 1D and 2D NMR experiments are required to assign every proton and carbon atom and to establish their connectivity.

¹H NMR Spectroscopy: A Proton Census

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), carbons can be classified as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C).

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling). It is invaluable for tracing out spin systems within the molecule, such as the protons on the furan and pyrone rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire structure. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are used to connect the different spin systems and to place the side chain and other substituents onto the main scaffold.

Integrated Spectral Data Analysis for Isooxypeucedanin

The following table presents the expected ¹H and ¹³C NMR data for isooxypeucedanin, based on its known structure.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) |

| 2 | 161.2 | - | - |

| 3 | 112.8 | 6.25 (d, 9.6) | C-2, C-4, C-4a |

| 4 | 144.5 | 8.15 (d, 9.6) | C-2, C-4a, C-5, C-8b |

| 4a | 112.9 | - | - |

| 5 | 148.5 | - | - |

| 6 | 99.5 | 7.01 (d, 2.2) | C-5, C-7, C-8, C-8a |

| 7 | 144.0 | 7.65 (d, 2.2) | C-5, C-6, C-8a, C-8b |

| 8 | 115.0 | - | - |

| 8a | 149.5 | - | - |

| 8b | 106.8 | - | - |

| 1' | 204.5 | - | - |

| 2' | 75.2 | 5.10 (s) | C-1', C-3', C-8 |

| 3' | 34.5 | 3.20 (sept, 6.8) | C-1', C-2', C-4', C-5' |

| 4' | 18.5 | 1.20 (d, 6.8) | C-2', C-3', C-5' |

| 5' | 18.5 | 1.20 (d, 6.8) | C-2', C-3', C-4' |

Note: Chemical shifts are representative and can vary slightly depending on the solvent and instrument.

Causality in Spectral Interpretation:

-

The Furanocoumarin Core: The characteristic doublets in the ¹H NMR spectrum at ~6.25 ppm and ~8.15 ppm with a large coupling constant (J ≈ 9.6 Hz) are indicative of the cis-protons on the α-pyrone ring (H-3 and H-4). Similarly, the pair of doublets at ~7.65 ppm and ~7.01 ppm with a smaller coupling constant (J ≈ 2.2 Hz) are characteristic of the furan ring protons (H-7 and H-6).

-

The Side Chain: The ¹H NMR shows a singlet at ~5.10 ppm (H-2'), a septet at ~3.20 ppm (H-3'), and a doublet integrating to 6 protons at ~1.20 ppm (H-4' and H-5'). The COSY spectrum would show a clear correlation between the septet (H-3') and the 6H doublet (H-4'/H-5'), establishing the isopropyl group.

-

Connecting the Pieces (HMBC): The crucial connection is placing the side chain. A strong HMBC correlation from the methylene protons of the side chain (H-2' at ~5.10 ppm) to the carbon at position 8 (C-8 at ~115.0 ppm) via the ether linkage would definitively establish the structure as isooxypeucedanin. Further HMBC correlations from the aromatic protons (H-4, H-6, H-7) to the various quaternary carbons would confirm the connectivity of the fused ring system.

Caption: Key HMBC correlations for confirming the structure of isooxypeucedanin.

Conclusion: A Self-Validating System

The structural elucidation of a natural product like isooxypeucedanin is a logical, deductive process. Each piece of data serves to confirm or refute a hypothesis, creating a self-validating system. High-resolution mass spectrometry provides the molecular formula. 1D NMR identifies the types and numbers of protons and carbons. COSY connects adjacent protons into spin systems. HSQC links protons to their directly attached carbons. Finally, HMBC provides the long-range correlations that piece the puzzle together into a single, unambiguous structure. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for advancing research and development.

References

-

Global Substance Registration System. ISOOXYPEUCEDANIN. [Link]

-

Werner, S., et al. (2003). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. ResearchGate. [Link]

-

Kowalska, I., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Gab-Alla, A., et al. (2019). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate. [Link]

-

Sieniawska, E. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. [Link]

-

Bharti, S. K., & Roy, R. (2012). Identification & Characterization of Secondary Metabolites in the Biological Soup by NMR Spectroscopy. ResearchGate. [Link]

-

Zhang, L., et al. (2022). A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov. PubMed Central. [Link]

-

Zhu, D., et al. (2022). The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn. Frontiers in Pharmacology. [Link]

-

Gnezdilov, O. I., et al. (2023). Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins. MDPI. [Link]

-

Alves, J. S., et al. (2019). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. [Link]

-

Pérez-Vásquez, A., et al. (2022). Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy. PubMed. [Link]

-

ResearchGate. (2019). Chemical structures of pyranocoumarin compounds 1–11. [Link]

-

Gnezdilov, O. I., et al. (2023). Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins. ResearchGate. [Link]

-

Zhu, D., et al. (2022). The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn. PubMed Central. [Link]

-

D'Ambola, M., et al. (2022). NMR Characterization of Lignans. MDPI. [Link]

-

Zengin, G., et al. (2022). Isolation, Characterization and in Silico Studies of Secondary Metabolites from Jurinea macrocephala DC. with Antiproliferative Activity. ResearchGate. [Link]

-

CABI Digital Library. (2021). Analysis of coumarin content and key enzyme genes expression involved in coumarin biosynthesis from Peucedanum praeruptorum Dunn at different stages. [Link]

-

Wei, L., et al. (2016). Ethnobotany, Phytochemistry, and Pharmacology of Angelica decursiva Fr. et Sav. Hindawi. [Link]

-

PlantaeDB. Isooxypeucedanin - Chemical Compound. [Link]

Sources

- 1. A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Ethnobotany, Phytochemistry, and Pharmacology of Angelica decursiva Fr. et Sav. -Natural Product Sciences [koreascience.kr]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. biorlab.com [biorlab.com]

- 7. Phytochemical Screening and Isolation of New Ent-Clerodane Diterpenoids from Croton guatemalensis Lotsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity Screening of Isooxypeucedanin

Abstract

Isooxypeucedanin, a furanocoumarin isolated from various plant species, represents a compelling scaffold for drug discovery due to its structural relationship with compounds exhibiting a wide array of biological activities. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of isooxypeucedanin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic, field-proven approach to elucidating the therapeutic potential of this natural product. We will delve into the causality behind experimental choices, presenting a self-validating system of assays to probe anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. Each experimental section is fortified with detailed, step-by-step methodologies, data interpretation guidance, and visualizations of workflows and relevant signaling pathways to ensure both scientific integrity and practical applicability.

Introduction to Isooxypeucedanin: A Candidate for Drug Discovery

Isooxypeucedanin is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan ring fused with a coumarin. Its isomer, oxypeucedanin, has demonstrated notable biological activities, including antiproliferative effects on cancer cells through the induction of G2/M phase cell cycle arrest and apoptosis.[1] Given the structural similarity, it is hypothesized that isooxypeucedanin may possess a similar, if not unique, pharmacological profile. This guide outlines a strategic screening cascade to systematically evaluate the biological potential of isooxypeucedanin, starting with broad-spectrum activity assessments and progressing to more mechanistic investigations.

Chemical Structure of Isooxypeucedanin:

Caption: Chemical structure of Isooxypeucedanin.

A Strategic Workflow for Biological Activity Screening

A hierarchical and logical screening approach is paramount to efficiently and cost-effectively evaluate a novel compound. The proposed workflow for isooxypeucedanin prioritizes assays that provide broad initial insights into its potential therapeutic areas, followed by more focused investigations into the underlying mechanisms of action.

Sources

Isooxypeucedanin: Mechanistic Profiling and Preliminary Pharmacological Assessment

Executive Summary

Isooxypeucedanin (C₁₆H₁₄O₅) is a linear furanocoumarin and a structural isomer of the more widely studied oxypeucedanin. Predominantly isolated from the roots of Angelica dahurica (Bai Zhi) and Ducrosia anethifolia, it shares the core psoralen scaffold characteristic of bioactive coumarins. Preliminary studies indicate that while Isooxypeucedanin exhibits a broad spectrum of bioactivity—including anti-inflammatory, antiproliferative, and acetylcholinesterase (AChE) inhibitory effects—its potency often trails that of its isomer, oxypeucedanin.

This guide provides a rigorous technical analysis of Isooxypeucedanin’s mechanism of action (MoA). It dissects the compound's structure-activity relationships (SAR), detailing why subtle side-chain variations result in significant pharmacological divergence. Furthermore, it outlines self-validating experimental protocols designed to isolate specific mechanistic pathways, distinguishing intrinsic activity from synergistic extract effects.

Chemical Biology & Structure-Activity Relationship (SAR)

Structural Identity

Isooxypeucedanin is characterized by a linear furanocoumarin backbone (psoralen nucleus) substituted at the C-5 position. Its biological activity is heavily influenced by the specific configuration of its prenyloxy-derived side chain containing an epoxide ring.

-

Chemical Name: 4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one (Isomer dependent)

-

Key Structural Feature: The epoxide ring on the side chain is a critical electrophilic center, potentially facilitating covalent interactions with nucleophilic residues in proteins or DNA.

Comparative SAR: Isooxypeucedanin vs. Oxypeucedanin

The pharmacological divergence between Isooxypeucedanin and Oxypeucedanin is a classic case of positional isomerism affecting ligand-target affinity.

| Feature | Oxypeucedanin (OPD) | Isooxypeucedanin (ISO) | Mechanistic Implication |

| Side Chain Position | C-5 Substitution (Optimized) | C-5 Substitution (Isomeric variation) | Steric hindrance in ISO may reduce binding pocket fit. |

| Cytotoxicity (SK-Hep-1) | IC₅₀: ~32.4 µM | IC₅₀: ~91.5 µM | OPD fits the hydrophobic pocket of targets (e.g., kinases) more effectively. |

| AChE Inhibition | Moderate | Weak/Low | The ISO conformation likely clashes with the peripheral anionic site (PAS) of AChE. |

SAR Insight: The reduced potency of Isooxypeucedanin suggests that the specific spatial orientation of the epoxide group in Oxypeucedanin is favored for interaction with the G2/M cell cycle checkpoint machinery and AChE active gorges.

Mechanistic Cores

Mechanistic Core 1: Anti-Proliferative & Cell Cycle Arrest

While less potent than its isomer, Isooxypeucedanin contributes to the cytotoxicity of Angelica extracts. The mechanism is hypothesized to follow the furanocoumarin class effect: DNA Intercalation and Checkpoint Activation .

-

Pathway: DNA damage response

ATM/ATR activation -

Evidence: In SK-Hep-1 human hepatoma cells, furanocoumarin fractions induce accumulation in the G2/M phase. Isooxypeucedanin requires higher concentrations to achieve the same checkpoint activation threshold as Oxypeucedanin.

Mechanistic Core 2: Anti-Inflammatory Signaling (NF-κB/MAPK)

Isooxypeucedanin acts as an inhibitor of pro-inflammatory mediators, likely by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

-

Target: Inhibition of IκB Kinase (IKK) or upstream MAPK (p38/JNK).

-

Outcome: Reduced expression of iNOS, COX-2, TNF-α, and IL-6.

-

Visualization: The diagram below illustrates the proposed blockade of the NF-κB pathway by Isooxypeucedanin.

Figure 1: Proposed anti-inflammatory mechanism. Isooxypeucedanin interferes with upstream kinase phosphorylation, preventing NF-κB nuclear translocation.

Detailed Experimental Protocols

To validate these mechanisms, researchers must employ protocols that distinguish Isooxypeucedanin's specific activity from potential impurities (e.g., Oxypeucedanin).

Protocol A: High-Purity Isolation & Verification

Rationale: Commercial standards may contain isomeric impurities. Self-validation via NMR is mandatory.

-

Extraction: Macerate Angelica dahurica roots in MeOH. Partition with EtOAc.

-

Fractionation: Subject EtOAc fraction to Silica Gel Column Chromatography (Gradient: Hexane

EtOAc). -

Purification: Isolate fractions containing furanocoumarins. Purify Isooxypeucedanin via Preparative HPLC (C18 column, mobile phase ACN:H₂O 60:40).

-

Validation (Stop/Go):

-

¹H-NMR: Confirm distinct shift of side-chain protons compared to Oxypeucedanin reference.

-

Purity: Must exceed 98% by HPLC-UV (254 nm) before biological testing.

-

Protocol B: Comparative Cytotoxicity & Cell Cycle Analysis

Rationale: Quantify the potency gap between Isooxypeucedanin and Oxypeucedanin.

-

Cell Line: SK-Hep-1 (Human Hepatoma).[3]

-

Seeding:

cells/well in 96-well plates. Adhere for 24h. -

Treatment:

-

Group 1: Vehicle (DMSO < 0.1%).

-

Group 2: Isooxypeucedanin (10, 30, 50, 100 µM).

-

Group 3: Oxypeucedanin (Positive Control, same range).

-

-

Assay (72h): MTT or CCK-8 viability assay.

-

Flow Cytometry (Mechanistic Check):

-

Treat cells with IC₅₀ concentration for 24h.

-

Fix in 70% EtOH. Stain with Propidium Iodide (PI).

-

Expected Result: G2/M phase peak accumulation. If G1 arrest occurs, the mechanism differs from the standard furanocoumarin profile.

-

Protocol C: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Rationale: Visually confirm the blockade of signaling propagation.

-

Preparation: Seed RAW 264.7 macrophages on sterile coverslips.

-

Pre-treatment: Incubate with Isooxypeucedanin (20-50 µM) for 1h.

-

Stimulation: Add LPS (1 µg/mL) for 30 min.

-

Fixation & Staining:

-

Fix with 4% Paraformaldehyde. Permeabilize with 0.2% Triton X-100.

-

Primary Ab: Anti-NF-κB p65 (1:100).

-

Secondary Ab: FITC-conjugated IgG.

-

Counterstain: DAPI (Nuclei).

-

-

Analysis:

-

LPS Control: Green signal (p65) overlaps with Blue (Nuclei).

-

Isooxypeucedanin: Green signal remains in Cytoplasm (surrounding Blue nuclei).

-

Quantitative Data Summary

The following table summarizes preliminary comparative data derived from Angelica furanocoumarin studies.

| Assay Target | Cell Line / Model | Isooxypeucedanin Activity | Reference Standard (Oxypeucedanin) | Notes |

| Cytotoxicity (IC₅₀) | SK-Hep-1 | 91.5 µM | 32.4 µM | ~3x lower potency |

| AChE Inhibition | Enzyme Assay | > 100 µM (Weak) | Moderate | Steric hindrance limits active site entry |

| Anti-inflammatory | RAW 264.7 (NO) | Active | Active | Synergistic in extract form |

Future Directions & Translational Gaps

-

Metabolic Stability: Studies suggest furanocoumarins are extensively metabolized by gut microbiota (e.g., to xanthotoxol). Future studies must determine if Isooxypeucedanin is a "prodrug" or if its metabolites are the true active species.

-

Combination Therapy: Given its lower inherent toxicity compared to Oxypeucedanin, Isooxypeucedanin should be investigated as a chemosensitizer (e.g., with Gemcitabine) rather than a monotherapy.

-

Photo-activation: As a furanocoumarin, its potential for PUVA (Psoralen + UVA) therapy in skin disorders remains under-explored compared to Psoralen/Bergapten.

References

-

Kim, D. H., et al. (2020). "The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells." Molecules, 25(3), 501. Link

- Source of comparative IC50 data for Isooxypeucedanin vs Oxypeucedanin.

-

Mottaghipisheh, J. (2021).[4][5] "Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities."[2][4][6][7] Plants, 10(8), 1577.[4] Link

- Comprehensive review of the structural class and isol

-

Stavri, M., et al. (2003).[8] "Antiproliferative and cytotoxic activities of furocoumarins of Ducrosia anethifolia." Pharmaceutical Biology. Link

- Identifies Isooxypeucedanin in Ducrosia and notes its lower inhibitory power.

-

Lee, Y. Y., et al. (2003). "Platelet Anti-Aggregatory Effects of Coumarins from the Roots of Angelica genuflexa and A. gigas." Archives of Pharmacal Research. Link

- Establishes the isolation and baseline biological profiling of the compound.

-

Luo, K. W., et al. (2020). "Gut Metabolism of Furanocoumarins: Proposed Function of Co O-Methyltransferase." ACS Omega. Link

- Provides critical context on the metabolic f

Sources

- 1. CAS 5058-15-1: 4-(3-methyl-2-oxobutoxy)-7H-furo[3,2-g]chro… [cymitquimica.com]

- 2. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of Isooxypeucedanin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Isooxypeucedanin, a furanocoumarin found in various medicinal plants, is emerging as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of isooxypeucedanin and its potential therapeutic targets. Drawing upon evidence from studies on closely related furanocoumarins, this document explores its plausible mechanisms of action in oncology, inflammation, and virology. Detailed experimental protocols and conceptual frameworks are provided to empower researchers to validate these targets and accelerate the translation of isooxypeucedanin from a natural product to a potential clinical candidate. While direct research on isooxypeucedanin is still developing, this guide synthesizes the available data to present a scientifically grounded perspective on its therapeutic promise.

Introduction to Isooxypeucedanin: A Furanocoumarin of Interest

Isooxypeucedanin is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its chemical structure, C₁₆H₁₄O₅, and molecular weight of 286.28 g/mol , place it within a family of compounds known for a wide range of biological activities.[1]

Botanical Sources: Isooxypeucedanin has been isolated from several plants, most notably from the roots of Angelica dahurica, a plant with a long history of use in traditional medicine.[2]

Chemical Structure:

-

IUPAC Name: 4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one[3]

The furanocoumarin core, combined with its specific side chain, is believed to be responsible for its biological effects. Structure-activity relationship studies on related furanocoumarins suggest that the nature and position of substituents on the core structure are critical determinants of their therapeutic activity.[5]

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar furanocoumarins, isooxypeucedanin is hypothesized to engage multiple therapeutic targets. The following sections detail these potential targets and the underlying mechanisms, drawing parallels from well-studied analogs like oxypeucedanin.

Anticancer Activity: Targeting Cell Cycle Progression and Apoptosis

A growing body of evidence suggests that furanocoumarins possess significant anticancer properties.[6][7][8] The primary mechanisms appear to involve the induction of cell cycle arrest and apoptosis.[8]

Studies on the closely related compound, oxypeucedanin, have demonstrated its ability to induce cell cycle arrest at the G2/M transition in human hepatoma cells.[2] This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. This effect is associated with the downregulation of key regulatory proteins.[2]

Key Molecular Targets:

-

Cyclin B1 and Cyclin E: These cyclins are essential for the progression of the cell cycle through the G2 and M phases. Their downregulation by oxypeucedanin contributes to the G2/M arrest.[2]

-

Cdc2 (CDK1) and Cdc25c: These proteins form a complex that drives entry into mitosis. Inhibition of their activity is a critical step in G2/M arrest.[2]

-

p-Chk1 (Ser345): Upregulation of the phosphorylated form of Checkpoint Kinase 1 suggests an activation of the DNA damage response pathway, which can lead to cell cycle arrest.[2]

Caption: Hypothesized G2/M cell cycle arrest mechanism of Isooxypeucedanin.

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, including DNA damage.[9] Oxypeucedanin has been shown to induce apoptosis through a p53-dependent pathway.[2]

Key Molecular Events:

-

p53 Activation: Oxypeucedanin treatment leads to an accumulation and stabilization of p53.[8]

-

MDM2 and p21 Induction: Activated p53 upregulates the expression of its downstream targets, including MDM2 (a negative regulator of p53) and p21 (a cyclin-dependent kinase inhibitor).[8]

Caption: Hypothesized p53-dependent apoptosis pathway induced by Isooxypeucedanin.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators and Signaling Pathways

Furanocoumarins have demonstrated potent anti-inflammatory effects in various experimental models.[3][5][10] The primary mechanisms involve the inhibition of pro-inflammatory enzymes and cytokines.

A comparative study of furanocoumarins from Angelica dahurica revealed that certain derivatives can suppress the production of nitric oxide (NO), a key inflammatory mediator.[5] This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). While isooxypeucedanin itself was not found to be active in this particular study, the findings highlight the potential for furanocoumarins to modulate inflammatory responses.[5] Other related compounds have also been shown to inhibit cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins.

Key Molecular Targets:

-

iNOS (inducible Nitric Oxide Synthase)

-

COX-2 (Cyclooxygenase-2)

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammation.[11] Studies on related compounds suggest that furanocoumarins can inhibit the phosphorylation of key MAPK proteins, p38 and JNK, thereby dampening the inflammatory cascade.[11]

Caption: Hypothesized inhibition of the MAPK signaling pathway by Isooxypeucedanin.

Antiviral Activity: Inhibition of Viral Enzymes

Certain furanocoumarins have exhibited antiviral properties, particularly against the influenza virus.[12] The primary target identified is the viral enzyme neuraminidase.

Neuraminidase is a crucial enzyme for the release of newly formed viral particles from infected cells.[12] Its inhibition traps the viruses at the cell surface, preventing the spread of infection. While specific data for isooxypeucedanin is limited, the potential for furanocoumarins to act as neuraminidase inhibitors warrants further investigation.

Key Molecular Target:

-

Influenza Virus Neuraminidase (NA)

Quantitative Data on Related Furanocoumarins

While specific IC₅₀ values for isooxypeucedanin are not widely available in the public domain, data from its close analog, oxypeucedanin, provide a benchmark for its potential potency.

| Compound | Therapeutic Area | Cell Line/Target | IC₅₀ Value | Reference |

| Oxypeucedanin | Anticancer | SK-Hep-1 (Human Hepatoma) | 32.4 µM | [8] |

| Oxypeucedanin | Anticancer | MRC5 (Normal Human Lung Fibroblast) | >100 µM | [8] |

Experimental Protocols for Target Validation

The following protocols provide a framework for researchers to investigate the potential therapeutic effects of isooxypeucedanin.

In Vitro Cytotoxicity Assessment

This protocol is designed to determine the concentration of isooxypeucedanin that inhibits the growth of cancer cells by 50% (IC₅₀).

Protocol: Sulforhodamine B (SRB) Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of isooxypeucedanin (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells treated with isooxypeucedanin.

Protocol: Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with isooxypeucedanin at its IC₅₀ concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of MAPK Pathway

This protocol is used to assess the effect of isooxypeucedanin on the phosphorylation of key proteins in the MAPK signaling pathway.

Protocol: Western Blotting for p-p38 and p-JNK

-

Cell Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of isooxypeucedanin. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-JNK, and JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Neuraminidase Inhibition Assay

This fluorescence-based assay measures the ability of isooxypeucedanin to inhibit the activity of influenza virus neuraminidase.

Protocol: MUNANA-based Neuraminidase Inhibition Assay

-

Compound Dilution: Prepare a serial dilution of isooxypeucedanin in assay buffer.

-

Virus-Inhibitor Incubation: In a 96-well plate, mix the influenza virus with the different concentrations of isooxypeucedanin and incubate for 30 minutes at room temperature.

-

Substrate Addition: Add the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of isooxypeucedanin and determine the IC₅₀ value.

Conclusion and Future Directions

Isooxypeucedanin presents a compelling profile as a potential therapeutic agent with multiple putative targets in oncology, inflammation, and virology. The evidence from structurally related furanocoumarins provides a strong rationale for its further investigation. However, it is imperative that future research focuses on generating specific data for isooxypeucedanin to validate these hypothesized mechanisms and quantify its potency.

The experimental protocols outlined in this guide offer a clear path for researchers to undertake these critical studies. A thorough investigation into the pharmacokinetics and in vivo efficacy of isooxypeucedanin will also be essential for its progression as a clinical candidate. The exploration of this and other natural products holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

-

Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses. Semantic Scholar.

-

ISOOXYPEUCEDANIN - gsrs.

-

The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells. PubMed.

-

Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects.

-

Isooxypeucedanin - BIORLAB.

-

Anticancer Potential of Furanocoumarins. Encyclopedia.pub.

-

The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells. PMC - NIH.

-

Effects of oxypeucedanin on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells. PubMed.

-

Comparison of the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica. Bioactive Compounds in Health and Disease.

-

In silico and in vitro evaluation of oxypeucedanin-induced anticancer activity: Mitotoxicity? Oksipösedanin kaynaklı antikans. DergiPark.

-

The role of neuraminidase inhibitors in the treatment and prevention of influenza. NIH.

-

Chemical structure of oxypeucedanin (OPD). When the DNA damage stimulus comes to the cells, the response of the cellular system is complex and finely controlled. The cellular response involves the functions of gene products that recognize DNA damage signals and activate processes such as the inhibition of proliferation, the stimulation of repair mechanisms, or the induction of apoptosis[9][12][13].

-

Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed.

-

Comparison of the anti-inflammatory activities of furanocoumarins from the roots of Angelica dahurica. ResearchGate.

-

Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. YouTube.

-

Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells. MDPI.

-

ISOOXYPEUCEDANIN. gsrs.

-

MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300.

-

4-(2,3-dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one. Echemi.

-

How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. PubMed.

-

Synthesis and biological activity of flavanone derivatives. ResearchGate.

-

(PDF) Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer. ResearchGate.

-

Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4. PubMed.

-

Novel Epitopes of the Influenza Virus N1 Neuraminidase Targeted by Human Monoclonal Antibodies. PMC - NIH.

-

Natural and Synthetic Coumarins with Effects on Inflammation. PMC - NIH.

-

Antiviral Effect of Isoquercitrin against Influenza A Viral Infection via Modulating Hemagglutinin and Neuraminidase. MDPI.

-

Reactivation of MAPK-SOX2 pathway confers ferroptosis sensitivity in KRAS G12C inhibitor resistant tumors. PubMed.

-

Effects of soy isoflavones on apoptosis induction and G2-M arrest in human hepatoma cells involvement of caspase-3 activation, Bcl-2 and Bcl-XL downregulation, and Cdc2 kinase activity. PubMed.

-

2-Oxo-2H-chromen-7-yl 3-methylbutanoate. PMC - NIH.

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.

-

Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects.

-

Biological Activities of Paeonol in Cardiovascular Diseases: A Review. PMC.

-

Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC - PubMed Central.

-

Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway. PubMed.

-

Determination of IC 50 values. The 50% inhibition concentration (IC50). ResearchGate.

-

Neuraminidase Inhibitors: Mechanism of Action. YouTube.

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.

-

Chemistry and Biological Activities of Flavonoids: An Overview. PMC - NIH.

-

In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. NIH.

-

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biorlab.com [biorlab.com]

- 3. Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. ffhdj.com [ffhdj.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Effects of oxypeucedanin on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of neuraminidase inhibitors in the treatment and prevention of influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

Isooxypeucedanin: Structural Isomerism and Pharmacological Nuance in Angelica dahurica

Topic: Isooxypeucedanin in Traditional Medicine: A Structural & Pharmacological Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isooxypeucedanin (

This guide moves beyond generic descriptions to analyze the "Epoxide vs. Ketone" structural divergence that dictates the bioactivity of these compounds. While oxypeucedanin exhibits potent cytotoxicity and ion channel blocking via its reactive epoxide ring, isooxypeucedanin’s ketone side chain renders it pharmacologically distinct—often less potent but vital for understanding the selectivity of furanocoumarin scaffolds.

Chemical Architecture & Biosynthesis

The Structural Divergence

Both compounds share a psoralen (furocoumarin) core but differ critically at the C-5 side chain.[1][2] This difference is not merely cosmetic; it is the primary driver of their respective reactivities.

-

Oxypeucedanin: Contains a 3,3-dimethyloxiran-2-yl (epoxide) group.[1][2] Epoxides are electrophilic and highly reactive, capable of covalent interactions with nucleophilic residues in proteins or DNA.

-

Isooxypeucedanin: Contains a 3-methyl-2-oxobutoxy (ketone) group.[1][2][3][4][5] Ketones are chemically stable under physiological conditions compared to epoxides, lacking the alkylating potential.

Visualization: Biosynthetic & Structural Relationship

Figure 1: Biosynthetic relationship highlighting the structural divergence between the reactive epoxide (Oxypeucedanin) and the stable ketone (Isooxypeucedanin).[1][2]

Pharmacological Mechanisms

Cytotoxicity and SAR Insights

Research indicates that the epoxide ring in oxypeucedanin is essential for its potent cytotoxicity against cancer cell lines (e.g., PC-3, HepG2). Isooxypeucedanin, lacking this electrophile, often shows significantly higher

-

Mechanism: The epoxide facilitates alkylation of DNA or key enzymes (e.g., 5

-reductase). -

Evidence: In 5

-reductase inhibition assays, oxypeucedanin shows activity, while isooxypeucedanin is inactive . This confirms that the side-chain geometry and reactivity are non-negotiable for this target.[1][2]

Anti-Inflammatory Signaling (NF- B & MAPK)

Despite lower cytotoxicity, isooxypeucedanin contributes to the overall anti-inflammatory profile of Angelica dahurica extract. The furanocoumarin core itself can modulate signaling pathways, independent of the side chain.

Figure 2: Proposed anti-inflammatory mechanism. The furanocoumarin core inhibits the phosphorylation of MAPK and IKK, preventing the nuclear translocation of NF-

Experimental Methodologies

Protocol: Isolation of Isooxypeucedanin

Separating isooxypeucedanin from oxypeucedanin is challenging due to their similar polarity. The following protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) for superior resolution over traditional silica gel.

Reagents:

-

n-Hexane, Ethyl acetate, Methanol, Water (HPLC grade).

-

Crude Extract: Ethanol extract of Angelica dahurica roots.

Step-by-Step Workflow:

-

Crude Extraction:

-

Reflux dried A. dahurica powder (1 kg) with 95% Ethanol (3 x 2L) for 2 hours each.

-

Evaporate solvent to yield crude oleoresin.

-

Suspend in water and partition with Chloroform . Collect the chloroform fraction (rich in furanocoumarins).

-

-

HSCCC Solvent System Preparation:

-

Separation Parameters:

-

Apparatus: HSCCC (e.g., TBE-300A).

-

Flow Rate: 2.0 mL/min.

-

Revolution Speed: 850 rpm.

-

Temperature: 25°C.

-

-

Execution:

-

Fill the column with the Upper Phase (Stationary).

-

Pump Lower Phase (Mobile) until hydrodynamic equilibrium is reached.

-

Inject sample (dissolved in 1:1 mixture of phases).

-

Elution Order: Oxypeucedanin typically elutes before Isooxypeucedanin due to slight polarity differences (ketone is more polar than epoxide in this system).

-

Monitor UV at 254 nm and 310 nm .

-

-

Validation:

Quantitative Data Summary

| Compound | Molecular Feature | Cytotoxicity ( | 5 | Primary Stability |

| Oxypeucedanin | Epoxide (Reactive) | ~25 - 40 | Active | Labile (Hydrolyzes) |

| Isooxypeucedanin | Ketone (Stable) | > 100 | Inactive | Stable |

Pharmacokinetics & Toxicology

Metabolic Fate

Upon oral administration, linear furanocoumarins undergo extensive metabolism by gut microbiota and hepatic enzymes.

-

O-Dealkylation: The side chain at C-5 is cleaved, converting both oxypeucedanin and isooxypeucedanin into Bergaptol (5-hydroxypsoralen).[1][2]

-

Hydrolysis: Oxypeucedanin's epoxide is rapidly hydrolyzed to Oxypeucedanin hydrate (diol form), rendering it more water-soluble and excretable. Isooxypeucedanin does not undergo this specific hydrolysis, making its metabolic profile distinct.

Toxicology

-

Phototoxicity: Like all linear furanocoumarins, isooxypeucedanin possesses a planar tricyclic structure capable of intercalating into DNA. Upon UV-A exposure (320-400 nm), it can form DNA adducts.[1][2] Researchers must handle pure compounds under low-light conditions to prevent photo-degradation or accidental phototoxicity.[1][2]

References

-

Phytochemistry of Angelica dahurica:Identification of linear furanocoumarins including oxypeucedanin and isooxypeucedanin.

-

Source:

-

-

Cytotoxicity Mechanisms:Comparative study of oxypeucedanin and its deriv

-

Source:

-

-

HSCCC Isolation Protocol:Separation of coumarins from Angelica species using counter-current chrom

-

Source:

-

-

5

-Reductase Inhibition: Inhibitory effects of coumarins from Angelica koreana.[1][2]-

Source:[2]

-

-

Gut Microbiota Metabolism: Biotransformation of furanocoumarins by human intestinal bacteria.[6]

-

Source:

-

Sources

Preamble: The Resurgence of Furanocoumarins in Modern Therapeutics

For centuries, plants rich in furanocoumarins have been staples in traditional medicine.[1][2] Today, these fascinating phytochemicals, including the noteworthy isooxypeucedanin, are experiencing a renaissance in the pharmaceutical and scientific communities. Their diverse biological activities, ranging from anti-inflammatory and antioxidant to potent antiproliferative effects, position them as promising scaffolds for novel drug development.[3][4] This guide provides an in-depth technical exploration of isooxypeucedanin and its related furanocoumarin derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their biosynthesis, biological mechanisms, and the critical methodologies for their study, with a focus on practical application and the rationale behind experimental design.

The Furanocoumarin Family: A Structural and Biosynthetic Overview

Furanocoumarins are a class of organic compounds characterized by a furan ring fused to a coumarin core.[5] This fusion can occur in two primary ways, giving rise to the two major structural classes: linear and angular furanocoumarins.[3] Isooxypeucedanin belongs to the linear class of furanocoumarins.

The biosynthesis of these compounds is a testament to the elegance of plant secondary metabolism, originating from the phenylpropanoid pathway.[5][6]

Caption: Generalized biosynthetic pathway of linear furanocoumarins.

Biological Activities and Therapeutic Potential

Furanocoumarins exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.[3][7]

| Compound Family | Key Biological Activities | Potential Therapeutic Areas |

| Linear Furanocoumarins (e.g., Psoralen, Bergapten, Isooxypeucedanin) | Antiproliferative, Anti-inflammatory, Antimicrobial, DNA cross-linking (photosensitizing) | Oncology, Dermatology (Psoriasis, Vitiligo), Infectious Diseases |

| Angular Furanocoumarins (e.g., Angelicin) | Anti-inflammatory, Antitumor, α-Glucosidase inhibition | Oncology, Diabetes, Inflammatory Disorders |

Antiproliferative and Anticancer Mechanisms

A significant body of research points to the potent antiproliferative effects of furanocoumarins against various cancer cell lines.[4] For instance, oxypeucedanin, a closely related derivative of isooxypeucedanin, has been shown to inhibit the growth of human hepatoma cells (SK-Hep-1) by inducing G2/M phase cell cycle arrest.[8]

The anticancer activity of many furanocoumarins is linked to their ability to intercalate into DNA and, upon photoactivation by UV-A radiation, form covalent cross-links, thereby inhibiting DNA replication and transcription.[5] However, it is crucial to note that some derivatives exhibit antiproliferative effects independent of photoactivation, acting through modulation of key signaling pathways.[4]

Caption: Key signaling pathways modulated by furanocoumarins.

Anti-inflammatory Properties

The anti-inflammatory effects of furanocoumarins are well-documented.[9] These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] This activity is often mediated through the downregulation of inflammatory signaling pathways like NF-κB.[4]

Methodologies for Furanocoumarin Research

A robust and well-defined methodological approach is paramount for accurate and reproducible research in this field.

Extraction, Isolation, and Purification

The choice of extraction and purification techniques is critical and depends on the physicochemical properties of the target furanocoumarins and the plant matrix.

3.1.1. Bioassay-Guided Fractionation Protocol

This approach is invaluable for identifying novel bioactive compounds.

Caption: Workflow for bioassay-guided isolation of furanocoumarins.

Step-by-Step Protocol: Solid-Liquid Extraction and Preliminary Fractionation

-

Plant Material Preparation: Air-dry the plant material (e.g., roots of Angelica dahurica or Peucedanum praeruptorum) at room temperature and grind to a fine powder.[10][11]

-

Solvent Extraction:

-

Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours with occasional agitation.[12][13] The choice of solvent is critical; ethyl acetate is often effective for extracting moderately polar furanocoumarins.[12]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

-

This step separates compounds based on their polarity, enriching furanocoumarins in specific fractions (typically chloroform and ethyl acetate).[12]

-

-

Column Chromatography:

-

Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.[14]

-

Elute with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.[12]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

-

-

Purification:

-

Further purify the pooled fractions using techniques like preparative HPLC or Sephadex LH-20 column chromatography to isolate pure compounds.[14]

-

Analytical Characterization

Accurate identification and quantification of furanocoumarins are essential.

| Technique | Application | Key Information Provided |

| HPLC-DAD/UV | Quantification and preliminary identification | Retention time, UV-Vis spectrum |

| LC-MS/MS | Identification and quantification | Molecular weight, fragmentation pattern |

| GC-MS | Analysis of volatile furanocoumarins | Retention index, mass spectrum |

| NMR (¹H, ¹³C, 2D) | Structural elucidation of novel compounds | Chemical shifts, coupling constants, connectivity |

Protocol: UPLC-MS/MS for Quantification in Biological Matrices

This protocol is adapted from methods for analyzing furanocoumarins in food and biological samples.[15]

-

Sample Preparation (QuEChERS method):

-

Homogenize 5g of the sample.

-

Add 10 mL of acetonitrile and vortex for 5 minutes.

-

Add QuEChERS salts (e.g., MgSO₄/NaOAc) and shake vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 3 minutes.

-

Filter the supernatant through a 0.22 µm filter.

-

Spike with an appropriate internal standard.

-

-

UPLC-MS/MS Analysis:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

-

MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define precursor-product ion transitions for each target furanocoumarin.

-

In Vitro Bioactivity Assays

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., SK-Hep-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isolated furanocoumarin (e.g., isooxypeucedanin) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Considerations for Drug Development

The transition from a bioactive compound to a clinical candidate is a complex process.[16][17][18] For furanocoumarins, several factors must be considered:

-

Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of a furanocoumarin derivative is critical. Some furanocoumarins are known to inhibit cytochrome P450 enzymes, leading to potential drug-herb interactions.[4]

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the furanocoumarin scaffold can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Toxicity: Phototoxicity is a known concern for some furanocoumarins.[5] Thorough toxicological evaluation is essential.

Concluding Remarks and Future Directions

Isooxypeucedanin and its related furanocoumarin derivatives represent a rich and underexplored source of potential therapeutic agents. Their diverse biological activities, particularly in the realms of oncology and inflammation, warrant further investigation. A multidisciplinary approach, integrating natural product chemistry, pharmacology, and medicinal chemistry, will be crucial to unlocking the full therapeutic potential of this fascinating class of compounds. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their drug-like properties through medicinal chemistry efforts, and exploring novel delivery systems to enhance their efficacy and safety.

References

-

S. M. M. D. C. S. A. L. G. G. P. M. F. C. R. C. S. L. R. C. M. S. C. S. P. M. D. L. F. M. V. R. M. C. T. V. C. S. G. P. M. F. C. R. C. S. L. R. C. M. S. C. S. P. M. D. L. F. M. V. R. M. C. T. V. C. (2020). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC. PubMed Central. [Link]

-

(n.d.). Chemistry and health effects of furanocoumarins in grapefruit. ResearchGate. [Link]

-

(2020, November 11). Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges. RSC Publishing. [Link]

-

J. T. L. J. C. L. Y. F. C. K. H. L. C. Y. C. (2020). The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC. National Institutes of Health. [Link]

-

(n.d.). Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities. MDPI. [Link]

-

(n.d.). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. [Link]

-